molecular formula C12H10N4OS2 B2542998 2-(1H-Benzimidazol-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide CAS No. 79420-18-1

2-(1H-Benzimidazol-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide

Numéro de catalogue: B2542998
Numéro CAS: 79420-18-1
Poids moléculaire: 290.36
Clé InChI: AWKYUWAFZMNBCY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(1H-Benzimidazol-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide is a heterocyclic compound featuring a benzimidazole core linked via a sulfanyl (-S-) group to an acetamide moiety, which is further substituted with a 1,3-thiazol-2-yl group. This structure combines two pharmacologically significant heterocycles: benzimidazole (known for antimicrobial, anticancer, and antiparasitic activities) and thiazole (associated with anti-inflammatory and antiviral properties). The compound’s unique architecture makes it a candidate for drug discovery, particularly in targeting enzymes or receptors where such heterocycles exhibit affinity.

Propriétés

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4OS2/c17-10(16-11-13-5-6-18-11)7-19-12-14-8-3-1-2-4-9(8)15-12/h1-6H,7H2,(H,14,15)(H,13,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWKYUWAFZMNBCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Two-Step Nucleophilic Substitution Approach

The most widely reported method involves a two-step process:

  • Synthesis of 2-chloro-N-(1,3-thiazol-2-yl)acetamide :
    Reaction of 2-aminothiazole with chloroacetyl chloride in anhydrous dichloromethane (DCM) at 0–5°C, using triethylamine (Et₃N) as a base. The intermediate is isolated via vacuum filtration and recrystallized from ethanol (yield: 78–85%).
  • Thiol-Ether Bond Formation :
    2-Mercaptobenzimidazole (1.2 equiv) is reacted with the chloroacetamide intermediate in dimethylformamide (DMF) under nitrogen atmosphere, using potassium carbonate (K₂CO₃) as a base at 80°C for 6–8 hours. The product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7).

Reaction Equation :
$$
\text{2-Mercaptobenzimidazole} + \text{ClCH}2\text{C(O)NH-thiazole} \xrightarrow[\text{K}2\text{CO}3]{\text{DMF, 80°C}} \text{Target Compound} + \text{KCl} + \text{H}2\text{O}
$$

One-Pot Sequential Synthesis

A streamlined one-pot method eliminates intermediate isolation:

  • 2-Aminothiazole and chloroacetyl chloride are combined in tetrahydrofuran (THF) at 0°C, followed by dropwise addition of Et₃N.
  • After 1 hour, 2-mercaptobenzimidazole and K₂CO₃ are added directly to the reaction mixture, which is refluxed for 12 hours.
  • Yield improvements (up to 89%) are attributed to reduced decomposition of the chloroacetamide intermediate.

Reaction Optimization and Critical Parameters

Solvent and Base Effects

Solvent Base Temperature (°C) Time (h) Yield (%)
DMF K₂CO₃ 80 8 75
THF Et₃N 65 12 89
Acetonitrile NaHCO₃ 70 10 68

Polar aprotic solvents (DMF, THF) enhance nucleophilicity of the thiolate anion, while K₂CO₃ provides superior deprotonation compared to NaHCO₃.

Stoichiometric Considerations

  • Molar Ratios : A 1:1.2 ratio of chloroacetamide to 2-mercaptobenzimidazole minimizes residual starting material.
  • Catalytic Additions : Trace iodine (0.5 mol%) accelerates reaction rates by 30% through radical-mediated pathways.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆) :
    δ 12.85 (s, 1H, NH benzimidazole), 11.23 (s, 1H, NH acetamide), 7.52–7.10 (m, 4H, benzimidazole-H), 7.35 (d, J = 3.6 Hz, 1H, thiazole-H5), 6.95 (d, J = 3.6 Hz, 1H, thiazole-H4), 4.21 (s, 2H, SCH₂).
  • IR (KBr, cm⁻¹) : 3274 (N-H stretch), 1665 (C=O), 1560 (C=N), 1245 (C-S).
  • HRMS (ESI+) : m/z calcd for C₁₂H₁₀N₄OS₂ [M+H]⁺: 291.0378, found: 291.0381.

Purity and Crystallinity

  • HPLC : >98% purity (C18 column, acetonitrile/water 65:35, 1.0 mL/min).
  • Melting Point : 218–220°C (decomposition observed above 225°C).

Scalability and Industrial Feasibility

  • Kilogram-Scale Production : A patent-pending protocol uses flow chemistry with residence time of 8 minutes at 100°C, achieving 91% yield and 99.5% purity.
  • Cost Analysis : Raw material costs are dominated by 2-mercaptobenzimidazole ($420/kg), projecting a bulk price of $1,150/kg for the final compound.

Analyse Des Réactions Chimiques

Types of Reactions

2-(1H-Benzimidazol-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Antimicrobial Activity

Research has demonstrated that derivatives of benzimidazole, including 2-(1H-benzimidazol-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide, exhibit significant antimicrobial properties. The antimicrobial activity is typically evaluated against various bacterial and fungal strains using minimum inhibitory concentration (MIC) assays.

Case Study: Antimicrobial Screening

A study evaluated the antimicrobial efficacy of synthesized benzimidazole derivatives against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that certain derivatives showed potent activity with MIC values as low as 1.27 µM against Bacillus subtilis and Staphylococcus aureus .

CompoundMIC (µM)Target Organism
N11.27Bacillus subtilis
N81.43Escherichia coli
N222.60Klebsiella pneumoniae
N232.65Candida albicans

This data suggests that the compound has potential as a lead structure for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of 2-(1H-benzimidazol-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide has been explored through various in vitro studies. The compound's structural similarity to purine nucleotides positions it as a promising candidate for targeting cancer cell proliferation.

Case Study: Anticancer Screening

In a study assessing the anticancer activity against human colorectal carcinoma cell line (HCT116), several derivatives exhibited remarkable potency. Notably, compounds N9 and N18 demonstrated IC50 values of 5.85 µM and 4.53 µM, respectively, outperforming the standard drug 5-Fluorouracil (IC50 = 9.99 µM) .

CompoundIC50 (µM)Cancer Cell Line
N95.85HCT116
N184.53HCT116
Standard (5-FU)9.99HCT116

These findings indicate that modifications to the benzimidazole scaffold can enhance anticancer activity, providing avenues for further research and development.

Other Therapeutic Applications

Beyond antimicrobial and anticancer activities, compounds similar to 2-(1H-benzimidazol-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide have been investigated for their potential in treating other conditions, such as parasitic infections and inflammatory diseases. Their ability to interact with various biological targets makes them versatile candidates in medicinal chemistry.

Mécanisme D'action

The mechanism of action of 2-(1H-Benzimidazol-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide involves its interaction with various molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    DNA Intercalation: It can intercalate into DNA, disrupting replication and transcription processes.

    Protein Binding: The compound can bind to proteins, altering their function and activity.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

Key structural variations among analogues include substitutions on the acetamide nitrogen and modifications to the heterocyclic cores. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Core Heterocycle Acetamide Substituent Molecular Formula Molecular Weight Key Properties/Activities
Target Compound Benzimidazole 1,3-Thiazol-2-yl C₁₂H₁₀N₄OS₂ 306.37 Not explicitly reported (hypothesized antimicrobial/anticancer)
3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide Benzimidazole 2,4-Dinitrophenyl C₂₂H₁₆N₆O₅S 500.47 Antimicrobial, anticancer
2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide Benzothiazole 2-Methylphenyl C₁₆H₁₄N₂OS₂ 314.42 Medical activity (unspecified)
2-(1H-Benzimidazol-2-ylsulfanyl)-N-(3-chlorophenyl)acetamide Benzimidazole 3-Chlorophenyl C₁₅H₁₂ClN₃OS 317.80 Synthesis optimized (95% yield)
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Phenyl 1,3-Thiazol-2-yl C₁₁H₈Cl₂N₂OS 303.16 Structural similarity to penicillin
2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(2-phenylethyl)acetamide Benzothiazole 2-Phenylethyl C₁₇H₁₆N₂OS₂ 328.45 Physicochemical data reported

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., 2,4-dinitrophenyl in ) enhance antimicrobial activity but increase molecular weight, possibly reducing bioavailability. The 3-chlorophenyl group in improves synthetic yield, suggesting easier scalability.
  • Thiazol vs. Phenyl : The thiazol substituent in the target compound and introduces nitrogen and sulfur atoms, which may enhance hydrogen bonding and metal coordination, critical for enzyme inhibition.

Physicochemical and Pharmacokinetic Considerations

  • Molecular Weight and Solubility : The target compound (306.37 g/mol) is lighter than (500.47 g/mol), suggesting better membrane permeability. Benzothiazole-containing analogues (e.g., ) have higher lipophilicity due to aromatic substituents.
  • Hydrogen Bonding : Thiazol’s nitrogen in the target compound could form stronger hydrogen bonds compared to phenyl-substituted analogues, enhancing target binding.

Activité Biologique

The compound 2-(1H-benzimidazol-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide is a benzimidazole derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C12H10N4OS2C_{12}H_{10}N_4OS_2, with a molecular weight of approximately 290.36 g/mol. The structure features a benzimidazole ring fused with a thiazole moiety, contributing to its biological activity.

PropertyValue
Molecular FormulaC12H10N4OS2
Molecular Weight290.36 g/mol
InChI KeyAWKYUWAFZMNBCY-UHFFFAOYSA-N

Synthesis

The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide involves multi-step reactions starting from 1H-benzimidazole derivatives and thiazole-containing acetamides. Various methods have been reported for synthesizing similar compounds, often involving reflux conditions in acidic media .

Antimicrobial Properties

Benzimidazole derivatives, including the compound , have demonstrated significant antimicrobial activity against various pathogens. Studies indicate that these compounds exhibit effectiveness against bacteria, fungi, and protozoa. For instance, derivatives have shown promising results in inhibiting the growth of Candida albicans and other pathogenic microorganisms .

Anticancer Activity

Research has highlighted the anticancer potential of benzimidazole derivatives. In vitro studies have shown that the compound can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer), MCF7 (breast cancer), and A431 (skin cancer) cells. The mechanism often involves interference with DNA topoisomerases, which are crucial for DNA replication and cell division .

A specific study noted that certain benzimidazole derivatives exhibited IC50 values below those of standard chemotherapeutic agents like doxorubicin, indicating their potential as effective anticancer agents .

Neuroprotective Effects

Recent investigations into neuroprotective effects have revealed that benzimidazole-containing acetamide derivatives can attenuate oxidative stress-induced neuroinflammation. This suggests a potential therapeutic role in neurodegenerative diseases . The mechanisms underlying these effects involve modulation of inflammatory pathways and protection against neuronal death.

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial efficacy of several benzimidazole derivatives, including 2-(1H-benzimidazol-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide. The results showed significant inhibition against both Gram-positive and Gram-negative bacteria as well as fungi, supporting its use as a broad-spectrum antimicrobial agent .
  • Anticancer Screening : In a series of cytotoxicity assays conducted on multiple cancer cell lines, the compound demonstrated notable cytotoxicity with IC50 values significantly lower than those observed for traditional treatments. This positions it as a candidate for further development in cancer therapeutics .
  • Neuroprotective Study : A recent study focused on the neuroprotective capabilities of benzimidazole derivatives against oxidative stress in neuronal cells. The findings indicated that these compounds could reduce markers of inflammation and oxidative damage, suggesting their potential utility in treating neurodegenerative conditions .

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing 2-(1H-benzimidazol-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide?

Answer:
The compound is typically synthesized via multi-step reactions involving:

  • Step 1: Condensation of benzimidazole-2-thiol with chloroacetamide derivatives under basic conditions (e.g., KOH/EtOH) to form the thioether linkage.
  • Step 2: Coupling with a thiazole-2-amine moiety using coupling agents like EDCI/HOBt in anhydrous DMF or DCM .
  • Purification: Recrystallization from ethanol or methanol, validated by TLC and elemental analysis to ensure >95% purity .

Basic: What spectroscopic and analytical techniques validate the structural integrity of this compound?

Answer:

  • 1H/13C NMR: Confirm proton environments (e.g., benzimidazole NH at δ 12.5–13.0 ppm, thiazole protons at δ 7.2–7.8 ppm) .
  • IR Spectroscopy: Detect key functional groups (C=O stretch at ~1660 cm⁻¹, N-H bend at ~3175 cm⁻¹) .
  • X-ray Crystallography: Resolve crystal packing and hydrogen-bonding patterns (e.g., triclinic P1 space group with N–H⋯N interactions) .
  • Elemental Analysis: Match experimental and calculated C/H/N/S values (e.g., ±0.3% deviation) .

Basic: What in vitro biological activities have been reported for this compound?

Answer:

  • Antimicrobial Activity: MIC values against Staphylococcus aureus (8–16 µg/mL) and Klebsiella pneumoniae (32–64 µg/mL) using broth microdilution assays .
  • Antitumor Potential: IC₅₀ of 12.5 µM against HeLa cells in MTT assays, attributed to cyclin K degradation via CRL4B ubiquitination .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Answer:

  • Variable Substituents: Introduce electron-withdrawing groups (e.g., -F, -Br) on the thiazole ring to enhance electrophilic interactions (see analogs in ).
  • Backbone Modifications: Replace the acetamide linker with sulfonamide or urea groups to alter solubility and binding affinity .
  • Assay Conditions: Use standardized protocols (e.g., CLSI guidelines for antimicrobial tests) to ensure reproducibility across analogs .

Advanced: What crystallographic challenges arise in resolving this compound’s structure, and how are they addressed?

Answer:

  • Challenges: Low diffraction quality due to flexible thioether linkages; twinning in triclinic systems .
  • Solutions: Use SHELXL for refinement with high-resolution data (d ≤ 0.8 Å) and anisotropic displacement parameters . Hydrogen-bonded dimers (N–H⋯N) stabilize the lattice, aiding in structure solution .

Advanced: How can contradictory biological data across studies be systematically analyzed?

Answer:

  • Variables to Assess: Purity (via HPLC), assay conditions (e.g., pH, serum content), and cell line genetic backgrounds .
  • Statistical Tools: Apply ANOVA or Tukey’s HSD test to compare IC₅₀ values across replicates. For example, discrepancies in cyclin K degradation efficiency may stem from proteasome activity variations .

Advanced: What mechanistic insights explain its role as a cyclin K degrader (e.g., dCeMM3)?

Answer:

  • Mechanism: The compound acts as a "molecular glue," inducing proximity between CDK12-cyclin K and CRL4B E3 ligase, leading to ubiquitination (Lys48-linked chains) and proteasomal degradation .
  • Validation: Co-immunoprecipitation (Co-IP) assays confirm ternary complex formation; cycloheximide chase experiments track cyclin K half-life reduction .

Advanced: How can synthetic yield and purity be optimized for large-scale research applications?

Answer:

  • Catalyst Optimization: Use Pd(OAc)₂/Xantphos for coupling steps to improve yields from 22% to >60% .
  • Solvent Screening: Replace CHCl₃ with acetonitrile for higher thiol reactivity .
  • Purification: Flash chromatography (SiO₂, hexane/EtOAc gradient) followed by recrystallization .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE: Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact (irritation reported in ).
  • Spill Management: Neutralize with 10% sodium bicarbonate; dispose via hazardous waste protocols .

Advanced: How are molecular docking studies performed to predict binding modes with biological targets?

Answer:

  • Software: Use AutoDock Vina or Schrödinger Suite with optimized force fields (OPLS-AA).
  • Protocol: Dock the compound into CDK12’s ATP-binding pocket (PDB: 6TZ3), validate with MM-GBSA scoring (ΔG ~ −9.2 kcal/mol) .
  • Validation: Overlay docking poses with crystallographic data (RMSD < 2.0 Å) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.